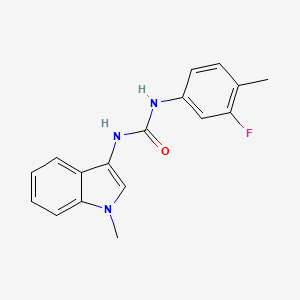

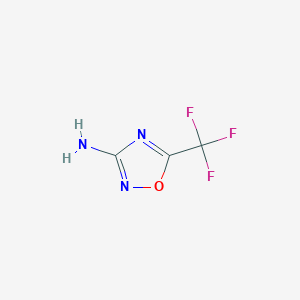

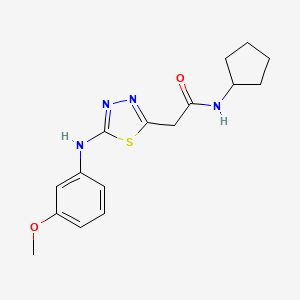

![molecular formula C15H21NO4S B2355908 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid CAS No. 1281229-30-8](/img/structure/B2355908.png)

3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Synthesis Analysis

The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of the compound is C15H21NO4S. The structure of the compound can be represented by the canonical SMILES string: CC1=CC=C (C=C1)S (=O) (=O)CCC (=O)O .Chemical Reactions Analysis

The compound is involved in a dual radical addition/radical coupling with unsaturated hydrocarbons, where readily-accessed sulfinyl sulfones serve as the sulfinyl radical precursor . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.4 g/mol. It has a topological polar surface area of 79.8 Ų .科学的研究の応用

Synthesis and Structural Analysis

- The synthesis of novel compounds, including sulfonamides and sulfones, often involves intricate chemical reactions. One study describes the resolution of a nonsteroidal antiandrogen, which includes the synthesis of related sulfone compounds through chromatographic separation and subsequent hydrolysis and oxidation processes (Tucker & Chesterson, 1988).

- Another area of research involves the design of open frameworks based on lanthanide(III) sulfonate-phosphonate clusters, where hydrothermal reactions with sulfophenylphosphonic acid lead to novel lanthanide(III) compounds (Du, Xu, & Mao, 2006).

Potential Applications

- Certain derivatives display potent cytotoxicity against neoplasms, suggesting potential applications in cancer therapy. For instance, 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones have shown high activity against colon cancer and leukemia cell lines (Das et al., 2011).

- The study of hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases contributes to the understanding of molecular interactions and could inform the design of novel materials or pharmaceuticals (Smith, Wermuth, & Sagatys, 2011).

Chemical Properties and Reactions

- Research into the sulfomethylation of di-, tri-, and polyazamacrocycles explores new routes to mixed-side-chain macrocyclic chelates, highlighting the importance of pH in the introduction of methanesulfonate groups into various structures (van Westrenen & Sherry, 1992).

作用機序

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.

Mode of Action

It’s worth noting that sulfonamide compounds, which this compound is a part of, are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating ph and fluid balance in various organisms .

Biochemical Pathways

Given the potential antileishmanial and antimalarial activities, it’s plausible that this compound could affect pathways related to the life cycle and survival of these parasites .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound could have similar effects .

特性

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-12-2-5-14(6-3-12)21(19,20)16-10-8-13(9-11-16)4-7-15(17)18/h2-3,5-6,13H,4,7-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEWKEZKCHUJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2355832.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)